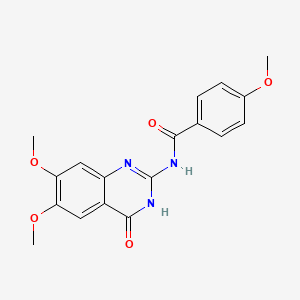![molecular formula C21H31N3O4 B5965072 7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5965072.png)
7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide is a compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide involves binding to the sigma-1 receptor, which is a transmembrane protein located in various tissues including the brain. Activation of the sigma-1 receptor has been shown to have various effects on cellular processes, including regulation of ion channels, modulation of neurotransmitter release, and regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide has various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases. Additionally, it has been shown to have analgesic effects in animal models, potentially through modulation of pain perception pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide in lab experiments is its specificity for the sigma-1 receptor, which allows for more targeted studies of this receptor's function. However, a limitation of this compound is its relatively low potency compared to other sigma-1 receptor agonists, which may require higher concentrations for effective studies.
Zukünftige Richtungen
There are several future directions for research on 7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Additionally, further studies could investigate the compound's effects on other physiological processes such as inflammation and immune function. Finally, the development of more potent analogs of this compound could lead to more effective treatments for various neurological disorders.
In conclusion, 7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide is a compound with potential applications in scientific research, particularly in the field of neuroscience. Its specificity for the sigma-1 receptor allows for targeted studies of this receptor's function, and its potential therapeutic applications in neurodegenerative diseases make it an area of interest for future research.
Synthesemethoden
The synthesis of 7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide involves several steps, including the reaction of 2,3-dimethoxybenzaldehyde with propylamine to form an imine intermediate. This intermediate is then reacted with cyclohexanone to form a spirocyclic intermediate, which is further reacted with ammonium acetate to form the final product.
Wissenschaftliche Forschungsanwendungen
7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have activity as a sigma-1 receptor agonist, which is involved in various physiological processes such as pain perception, memory, and mood regulation. Additionally, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
7-[(2,3-dimethoxyphenyl)methyl]-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-4-11-22-20(26)24-13-10-21(15-24)9-6-12-23(19(21)25)14-16-7-5-8-17(27-2)18(16)28-3/h5,7-8H,4,6,9-15H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLIQCCWHTWMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC2(C1)CCCN(C2=O)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B5964990.png)
![N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B5965006.png)
![N-{[1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5965018.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B5965026.png)



![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B5965043.png)
![ethyl 3-(2-fluorobenzyl)-1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5965055.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5965066.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5965083.png)
![4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5965086.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5965092.png)
![N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5965099.png)